molecular formula C16H20N2O B3824057 N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide

N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide

Cat. No. B3824057
M. Wt: 256.34 g/mol
InChI Key: SSBUZOOIRWMMGG-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide, also known as CPP-115, is a novel compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain.

Mechanism of Action

N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide works by inhibiting GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. By increasing GABA levels, N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide can reduce neuronal excitability and inhibit seizure activity.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and anxiety. Additionally, it has been shown to reduce cocaine self-administration in animal models, suggesting its potential use in addiction treatment. However, the long-term effects of N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide on the brain and other physiological systems are not well understood.

Advantages and Limitations for Lab Experiments

N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABA in various neurological disorders. However, its effects on other physiological systems and potential side effects are not well understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide. One area of focus is the development of more selective inhibitors of GABA aminotransferase with fewer potential side effects. Additionally, the long-term effects of N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide on the brain and other physiological systems should be further studied. Finally, the potential therapeutic applications of N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide in other neurological disorders, such as depression and schizophrenia, should be explored.

Scientific Research Applications

N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and anxiety. Additionally, N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide has been shown to reduce cocaine self-administration in animal models, suggesting its potential use in addiction treatment.

properties

IUPAC Name

N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-11(2)7-8-12-9-14(12)16(19)18-15-6-4-3-5-13(15)10-17/h3-6,11-12,14H,7-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBUZOOIRWMMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1CC1C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanecarboxamide, 2-(3-methylbutyl)-N-(2-cyanophenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide
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N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide
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N-(2-cyanophenyl)-2-(3-methylbutyl)cyclopropanecarboxamide
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